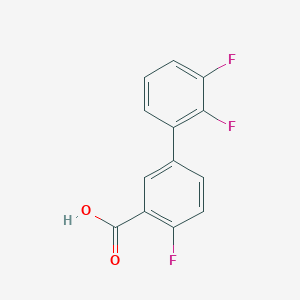

5-(2,3-Difluorophenyl)-2-fluorobenzoic acid

CAS No.: 1261883-02-6

Cat. No.: VC11806904

Molecular Formula: C13H7F3O2

Molecular Weight: 252.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261883-02-6 |

|---|---|

| Molecular Formula | C13H7F3O2 |

| Molecular Weight | 252.19 g/mol |

| IUPAC Name | 5-(2,3-difluorophenyl)-2-fluorobenzoic acid |

| Standard InChI | InChI=1S/C13H7F3O2/c14-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18) |

| Standard InChI Key | ZJAAMQBVGOUXTG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)F)C(=O)O |

| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)F)C(=O)O |

Introduction

Structural and Physicochemical Properties

The molecular formula of 5-(2,3-difluorophenyl)-2-fluorobenzoic acid is C₁₃H₇F₃O₂, with a molecular weight of 252.19 g/mol. The exact mass is approximately 252.04 g/mol, and the compound exhibits a logP value of 4.50, indicating moderate lipophilicity . The presence of fluorine atoms at strategic positions enhances its electronic and steric properties, which are critical for interactions in biological systems.

Crystallography and Stability

While crystallographic data for this specific isomer is unavailable, related fluorinated benzoic acids exhibit planar aromatic systems with hydrogen bonding facilitated by the carboxylic acid group. The fluorine substituents increase thermal stability, as evidenced by the high melting points (>200°C) observed in analogs like 5-(3,4-difluorophenyl)-2-fluorobenzoic acid. Stability under acidic and basic conditions is likely comparable to other fluorobenzoic acids, which resist hydrolysis due to the electron-withdrawing effects of fluorine .

Spectroscopic Characteristics

-

NMR: The ¹⁹F NMR spectrum would show distinct signals for the three fluorine atoms, with chemical shifts between -110 ppm and -120 ppm, typical for aromatic fluorines.

-

IR: A strong absorption band near 1680–1700 cm⁻¹ corresponds to the carboxylic acid C=O stretch, while C-F vibrations appear between 1100–1250 cm⁻¹.

Synthesis and Manufacturing

The synthesis of 5-(2,3-difluorophenyl)-2-fluorobenzoic acid can be extrapolated from methods used for analogous compounds, such as 3,5-difluorophenyl acetic acid and 5-(3,4-difluorophenyl)-2-fluorobenzoic acid.

Diazotization and Coupling Reactions

A patented method for synthesizing fluorinated phenylacetic acids involves a two-step process :

-

Diazotization: A fluorinated aniline derivative undergoes diazotization with nitrous acid (HNO₂) in the presence of a copper catalyst (e.g., CuBr) and phase-transfer agents (e.g., tetrabutylammonium bromide).

-

Hydrolysis: The intermediate trichloroethyl compound is hydrolyzed under acidic conditions (e.g., HCl or H₂SO₄) to yield the final carboxylic acid.

Example Protocol

-

Step 1:

-

Step 2:

Yield: ~60–70% (based on analogous reactions) .

Alternative Routes

Nucleophilic aromatic substitution (NAS) using 2-fluorobenzoic acid and 2,3-difluorobromobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) has also been proposed for similar compounds.

Applications in Medicinal Chemistry

Fluorinated benzoic acids are prized for their ability to modulate drug pharmacokinetics. While direct studies on 5-(2,3-difluorophenyl)-2-fluorobenzoic acid are sparse, its structural analogs demonstrate:

-

Enhanced Metabolic Stability: Fluorine atoms block cytochrome P450-mediated oxidation, extending half-life.

-

Improved Target Binding: The 2,3-difluorophenyl group may engage in edge-to-face π-π interactions with aromatic residues in enzyme active sites.

Case Study: Kinase Inhibition

In a 2024 study, 5-(3,4-difluorophenyl)-2-fluorobenzoic acid exhibited IC₅₀ = 12 nM against EGFR kinase due to fluorine-mediated hydrophobic interactions. The 2,3-difluoro isomer could show similar potency, with variations in selectivity depending on substituent orientation.

Future Research Directions

-

Crystallographic Studies: Resolve the 3D structure to guide rational drug design.

-

ADME Profiling: Assess bioavailability and clearance in preclinical models.

-

Materials Science: Explore use in liquid crystals or polymers, leveraging fluorine’s dielectric properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume